molecular formula C14H17N3O4S3 B2698453 Methyl 3-((3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1226435-32-0

Methyl 3-((3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No. B2698453
CAS RN: 1226435-32-0
M. Wt: 387.49
InChI Key: WXVGCODVDPLGEH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a thiophene, a piperidine, a sulfonyl group, a carboxylate group, and a 1,3,4-thiadiazole ring. The 1,3,4-thiadiazole ring is a heterocyclic compound that is a part of many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,3,4-thiadiazole ring, the attachment of the piperidine ring, and the introduction of the sulfonyl and carboxylate groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 1,3,4-thiadiazole ring, for example, is a five-membered ring containing three nitrogen atoms and two sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl and carboxylate groups would likely make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Indole Derivatives and Alkaloids

Indoles are essential heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have gained prominence due to their biological activity. Researchers have explored novel synthetic methods for constructing indoles, especially as moieties within selected alkaloids . The compound could serve as a precursor for indole derivatives, contributing to drug discovery and development.

Anti-Microbial Agents

The 1,3,4-thiadiazole scaffold has demonstrated antimicrobial potential. By modifying the structure of this compound, researchers can create derivatives with improved activity against bacteria, fungi, and other pathogens. Investigating the antimicrobial properties of your compound could lead to valuable insights for combating infections .

Hydrazide-Hydrazone Chemistry

Hydrazide-hydrazone derivatives have shown promise as antimicrobial agents. By synthesizing novel compounds based on this chemistry, researchers aim to discover substances with significant activity against microbes. Your compound could serve as a starting point for designing such derivatives .

Anti-Cancer Activity

Certain 1,3,4-thiadiazole derivatives exhibit cytotoxic properties. For instance, N-((5-(((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide has demonstrated anticancer activity against breast cancer cells. Investigating the mechanisms behind this effect could contribute to cancer therapy research .

Biological Activities of 1,3-Diazole Derivatives

1,3-Diazole derivatives, including those with a thiadiazole moiety, exhibit diverse biological activities. These include antibacterial, antiviral, antioxidant, and anti-inflammatory effects. Your compound may fall within this category, warranting further exploration .

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the biological activities of many 1,3,4-thiadiazole derivatives, this compound could potentially have interesting biological properties worth exploring .

properties

IUPAC Name

methyl 3-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S3/c1-9-15-16-13(23-9)10-4-3-6-17(8-10)24(19,20)11-5-7-22-12(11)14(18)21-2/h5,7,10H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVGCODVDPLGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

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